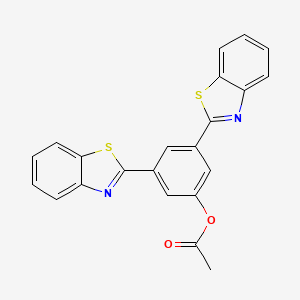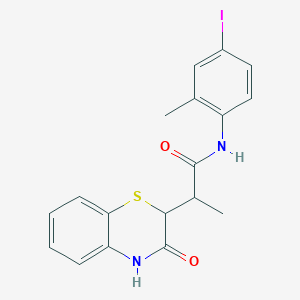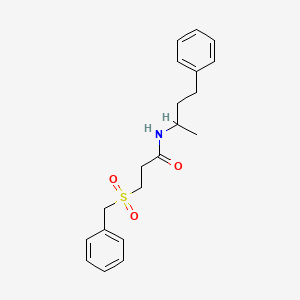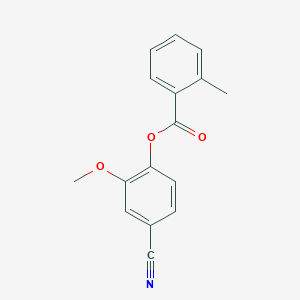![molecular formula C19H22Cl2N2O4S2 B4193797 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine
Overview
Description
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine, also known as DCB-3503, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-3503 belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been found to modulate the activity of ion channels, which play a crucial role in neuronal signaling.
Biochemical and Physiological Effects:
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to possess potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been found to reduce pain and fever in animal models. Additionally, 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been found to possess low toxicity, making it a safe compound to work with. However, the exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine is not fully understood, which limits its potential applications.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine.
2. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has shown promising results in animal models of neurodegenerative diseases. Further studies are needed to determine its potential use in humans.
3. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to possess anti-inflammatory properties. Further studies are needed to determine its potential use in the treatment of inflammatory diseases.
4. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to modulate the activity of ion channels. Further studies are needed to determine its potential use in the treatment of ion channel-related diseases.
5. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to possess low toxicity. Further studies are needed to determine its safety profile in humans.
Scientific Research Applications
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1,4-bis[(2-chlorophenyl)methylsulfonyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-15-12-22(28(24,25)13-16-6-2-4-8-18(16)20)10-11-23(15)29(26,27)14-17-7-3-5-9-19(17)21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKDXGUNLOCXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)

![3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid](/img/structure/B4193753.png)


![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)

![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)


![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4193828.png)

![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4193841.png)